1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Description

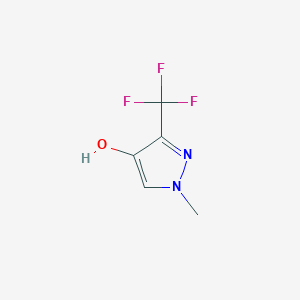

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c1-10-2-3(11)4(9-10)5(6,7)8/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGICMPXLNWQDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The product is then isolated through distillation and further purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using continuous flow methods. This approach allows for better control over reaction conditions and improved yields. The process involves the lithiation of the intermediate compound followed by electrophilic trapping .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are employed for substitution reactions.

Major Products

The major products formed from these reactions include various trifluoromethylated pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is critical for enhancing binding affinity, making it a candidate for drug design targeting various diseases.

- Biological Activity : Research indicates that 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol exhibits significant biological activities, potentially acting as an inhibitor in certain biochemical pathways. Studies have demonstrated its efficacy in modulating enzyme activity, which could lead to new treatment options for conditions such as cancer or inflammation.

Agrochemistry

In agrochemical applications, this compound serves as a building block for the synthesis of herbicides and fungicides. Its unique structural characteristics allow for modifications that enhance the effectiveness of agricultural chemicals.

- Case Study : A study on the synthesis of derivatives of this compound revealed several compounds with improved herbicidal activity compared to existing products. These derivatives were tested against common agricultural pests, showing promising results in efficacy and safety profiles.

Material Science

The compound's properties make it suitable for creating advanced materials. It can be utilized in the development of polymers and coatings that require specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of the -CF₃ group on the pyrazole ring significantly impacts biological activity:

- Antibacterial Activity: Derivatives with -CF₃ at the 5-position (e.g., 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol) exhibit superior antibacterial activity against Xanthomonas axonopodis (Xac) (EC₅₀ = 11.22 µg/mL) compared to analogs with -CF₃ at the 3-position (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives, EC₅₀ >50 µg/mL) .

- Herbicidal Activity : Despite reduced antibacterial potency, the 3-CF₃ substitution in compounds like 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5e) demonstrates herbicidal effects, highlighting target-specific bioactivity .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | -CF₃ Position | Substituent (R2) | EC₅₀ (µg/mL, Xac) |

|---|---|---|---|

| 7c (5-CF₃, phenyl) | 5 | Phenyl | 11.22 |

| 8a (3-CF₃, methyl) | 3 | Methyl | >50 |

| 8b (3-CF₃, n=8 alkyl) | 3 | C8 alkyl | 8.72 |

Influence of Substituent Type and Linker Length

- Lipophilicity and Antifungal Activity : N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6a) shows potent antifungal activity due to dual -CF₃ groups enhancing electron-withdrawing effects and membrane permeability .

- Alkyl Linker Optimization : Increasing the alkyl chain length (n=8–12) in 1,3,4-oxadiazole derivatives improves activity against Pseudomonas syringae (Psa) (EC₅₀ from >50 µg/mL to 35.24 µg/mL), suggesting enhanced molecular flexibility and lipophilicity .

Table 2: Antifungal and Herbicidal Activities

| Compound | Target Activity | Key Substituents | Activity Level |

|---|---|---|---|

| 6a | Antifungal | Dual -CF₃, pyridinyl | High (86.4% yield) |

| 5e | Herbicidal (bleach) | 3-Chlorobenzylthio | Moderate |

Physicochemical Properties

- Analogous phenyl-substituted derivatives (e.g., 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride) show higher reactivity in acylations due to reduced steric hindrance .

Biological Activity

Overview

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound recognized for its diverse biological activities. The structure features a pyrazole ring with a methyl group at the 1-position and a trifluoromethyl group at the 3-position, which enhances its pharmacological properties. This compound has been investigated for various applications, including antimicrobial, anti-inflammatory, and anticancer activities.

The compound's chemical formula is with a molecular weight of 179.10 g/mol. The trifluoromethyl group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics. For instance, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.0 | |

| Escherichia coli | 16.0 | |

| Klebsiella pneumoniae | 12.0 |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent apoptosis .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 | 10.0 | Caspase activation | |

| HepG2 | 12.5 | Cell cycle arrest |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological pathways. The trifluoromethyl group enhances binding affinity, increasing the compound's efficacy as an inhibitor in various biochemical reactions .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .

- Evaluation of Anticancer Properties : In vivo studies demonstrated that this pyrazole derivative reduced tumor growth in mouse models of breast cancer, indicating its potential as an effective anticancer agent .

Q & A

Q. What are the standard synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and its derivatives?

Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example:

- Key intermediates : The carboxylic acid derivative (CAS 113100-53-1) is synthesized via coupling reactions using condensing agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) under DIPEA/DMF conditions .

- Purification : Silica gel column chromatography is commonly employed, followed by recrystallization in solvents like ethyl acetate/light petroleum ether to obtain high-purity solids (yields: 77–85%) .

- Derivatization : Reacting the core structure with reagents like 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine introduces functional groups for bioactivity studies .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : NMR in CDCl reveals distinct chemical shifts for the pyrazole ring (e.g., δ 3.3–3.5 ppm for methyl groups) and trifluoromethyl substituents (δ 120–125 ppm in NMR) .

- IR : Absorbances at 3240–2995 cm correspond to N–H stretching in amide derivatives .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M] at m/z 518.2 for triazolopyrimidine derivatives) .

Q. How does solubility impact experimental design for this compound?

- Solvent selection : The compound and its derivatives are sparingly soluble in water but dissolve well in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., CDCl for NMR) .

- Crystallization : Slow evaporation of methanol or ethanol yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Software tools : SHELX programs refine crystal structures by modeling hydrogen bonding and torsional angles (e.g., dihedral angle of 73.75° between pyrazole and pyrimidine planes) .

- Key parameters : Intermolecular interactions (e.g., O1–F2 hydrogen bonds at 3.424 Å) and chair conformations of piperidine rings are validated via SHELXL refinement .

- Visualization : ORTEP-3 generates graphical representations of thermal ellipsoids and molecular packing .

Q. What strategies address discrepancies in spectroscopic or bioactivity data?

- Tautomerism : Pyrazole derivatives may exhibit keto-enol tautomerism, leading to variable NMR shifts. Control experiments at different temperatures or pH can clarify dominant forms .

- Bioactivity contradictions : Variations in fungicidal activity across derivatives (e.g., IC differences) may arise from substituent electronic effects. DFT calculations or Hammett plots can rationalize structure-activity relationships .

Q. How are computational methods integrated into studying bioactivity mechanisms?

Q. What intermolecular interactions dominate in crystal structures of derivatives?

- Hydrogen bonding : Oxygen and fluorine atoms participate in intermolecular H-bonds (e.g., O1–H3 and O1–H15A interactions at 3.424 Å) .

- Van der Waals forces : Trifluoromethyl groups contribute to hydrophobic packing, stabilizing crystal lattices .

Methodological Considerations

Q. Designing derivatives for antifungal applications: Key considerations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.